molecular formula C14H10N2O2 B11992658 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide CAS No. 304896-36-4

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide

Cat. No.: B11992658
CAS No.: 304896-36-4
M. Wt: 238.24 g/mol
InChI Key: TZMNZJHTWBMJAV-DHZHZOJOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also implemented to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound .

Scientific Research Applications

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenyl and furan rings provide sites for further chemical modifications. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide stands out due to its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

304896-36-4

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C14H10N2O2/c15-9-11(14(16)17)8-12-6-7-13(18-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)/b11-8+

InChI Key

TZMNZJHTWBMJAV-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N

Origin of Product

United States

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